6-chloro-7-hydroxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxy-4-methylcoumarin, which has been extensively studied for its biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Chlorination: The hydroxyl group at position 6 is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Morpholine Introduction: The morpholine moiety is introduced through a nucleophilic substitution reaction, where the chlorinated intermediate reacts with morpholine.
Final Coupling: The final step involves coupling the morpholine-substituted intermediate with an appropriate oxoethyl group under basic conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-7-oxo-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one.
Reduction: Formation of 6-chloro-7-hydroxy-4-methyl-3-[2-(morpholin-4-yl)-2-hydroxyethyl]-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-microbial, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction Pathways: It may interfere with signal transduction pathways, leading to altered cellular responses.
DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one: A structurally similar compound with a chlorine atom at position 6 and a hydroxyl group at position 4.
3-(4-chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Another derivative with a chlorophenyl group at position 3.
Uniqueness
6-chloro-7-hydroxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is unique due to the presence of the morpholine moiety, which imparts distinct biological properties and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H16ClNO5 |
---|---|
Molecular Weight |
337.75 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C16H16ClNO5/c1-9-10-6-12(17)13(19)8-14(10)23-16(21)11(9)7-15(20)18-2-4-22-5-3-18/h6,8,19H,2-5,7H2,1H3 |
InChI Key |
GSVQTCVTDHGLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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